5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid

metal chelation coordination chemistry bidentate ligand

5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid (CAS 1370418-88-4, molecular formula C14H10N2O3, molecular weight 254.24) is a heterocyclic compound featuring an isoxazole ring bearing a 5-methyl group, a 4-carboxylic acid functionality, and a quinoline moiety attached at the 3-position via the 8-position of the quinoline ring. This compound belongs to the broader class of isoxazole-4-carboxylic acid derivatives, which are recognized for their diverse biological activities including antibacterial, anti-inflammatory, anticancer, and herbicidal properties.

Molecular Formula C14H10N2O3
Molecular Weight 254.24 g/mol
Cat. No. B13692285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid
Molecular FormulaC14H10N2O3
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC3=C2N=CC=C3)C(=O)O
InChIInChI=1S/C14H10N2O3/c1-8-11(14(17)18)13(16-19-8)10-6-2-4-9-5-3-7-15-12(9)10/h2-7H,1H3,(H,17,18)
InChIKeyBGXWWJBNAWXMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid – Compound Class and Baseline Procurement Profile


5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid (CAS 1370418-88-4, molecular formula C14H10N2O3, molecular weight 254.24) is a heterocyclic compound featuring an isoxazole ring bearing a 5-methyl group, a 4-carboxylic acid functionality, and a quinoline moiety attached at the 3-position via the 8-position of the quinoline ring . This compound belongs to the broader class of isoxazole-4-carboxylic acid derivatives, which are recognized for their diverse biological activities including antibacterial, anti-inflammatory, anticancer, and herbicidal properties [1]. The unique 8-quinolyl substitution pattern distinguishes it from its 4-quinolyl and 5-quinolyl positional isomers, positioning the quinoline nitrogen in proximity to the isoxazole-carboxylic acid motif to create a potential N,O-bidentate chelating system [2].

Why Generic Substitution Fails for 5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid


Substituting this compound with its closest positional isomers (e.g., 4-quinolyl or 5-quinolyl analogs) or with a simpler 5-methylisoxazole-4-carboxylic acid scaffold risks losing critical structure-dependent properties. The 8-quinolyl attachment position creates a distinctive N,O-bidentate chelating geometry that is absent in the 4- and 5-quinolyl isomers [1]. This chelation capability directly impacts metal complex stability and catalytic activity in oxidation reactions . Additionally, quinoline-isoxazole hybrids as a class demonstrate potent, MIC-level antimicrobial and antitubercular activities that are highly sensitive to substituent position and electronic character—positional isomerism on the quinoline ring has been shown to modulate DNA gyrase binding and antimycobacterial potency [2][3]. Generic substitution without positional verification can therefore compromise target engagement, catalytic performance, and biological readout reproducibility.

Quantitative Differentiation Evidence for 5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid


8-Quinolyl Position Enables N,O-Bidentate Chelation Absent in Positional Isomers

The 8-quinolyl substitution position on the isoxazole-4-carboxylic acid scaffold creates a proximal nitrogen atom on the quinoline ring that can participate in N,O-bidentate chelation with the carboxylic acid oxygen. This chelating geometry is structurally precluded in the 4-quinolyl and 5-quinolyl positional isomers, where the quinoline nitrogen is oriented away from the carboxylic acid group [1]. Osmium complexes of 8-quinolyl ligands have been crystallographically characterized as η²-chelates binding through both the quinoline N and the C-8 carbon, forming a 4-membered chelate ring [1]. In the 5-quinolyl analog, Cu(II) complexes have been reported to exhibit octahedral geometry with catalytic activity in oxidation reactions, but the 8-quinolyl isomer offers a distinct coordination mode [2].

metal chelation coordination chemistry bidentate ligand

Quinoline-Isoxazole Hybrids Demonstrate Sub-Micromolar Anti-Tubercular Activity Against Drug-Susceptible and Drug-Resistant Mtb

A comprehensive study of isoxazole-carboxylic acid methyl ester-based 2-substituted quinoline derivatives (36 compounds) demonstrated substantial inhibition of Mycobacterium tuberculosis H37Rv, with MIC values ranging from 0.5 to 8 μg/mL for the majority of compounds [1]. The lead compound in this series achieved MIC values of 0.12 μg/mL against drug-susceptible Mtb and 0.25–0.5 μg/mL against drug-resistant Mtb, with a selectivity index (SI) > 80 versus Vero cells [1]. While the specific 5-methyl-3-(8-quinolyl)isoxazole-4-carboxylic acid was not directly tested in this study, the quinoline-isoxazole chemotype is validated as a privileged scaffold for anti-TB drug discovery, and the 8-quinolyl positional isomer may offer distinct target engagement compared to the 2-substituted quinoline variants explored [1][2].

antitubercular Mycobacterium tuberculosis MIC drug-resistant TB

Quinoline-Isoxazole Hybrids Exhibit Potent Broad-Spectrum Antimicrobial Activity With DNA Gyrase Inhibition

A series of 15 novel quinoline-isoxazole hybrids (6a–o) was synthesized and evaluated for in vitro antimicrobial activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus), Gram-negative (Escherichia coli, Salmonella typhi), and fungal strains (Aspergillus niger, Candida albicans) [1]. Compounds 6i, 6j, and 6l were found to be most active, with potency comparable to standard drugs ampicillin and gentamycin [1]. Molecular docking and MD simulations against E. coli DNA gyrase demonstrated excellent binding properties of these derivatives [1]. Separately, an advanced quinoline-isoxazole carboxylic acid methyl ester hybrid showed MIC = 12.5 μg/mL against M. tuberculosis H37Rv [2].

antimicrobial DNA gyrase molecular docking MIC

Isoxazole-4-Carboxylic Acid Scaffold Demonstrates Validated Herbicidal Phytotoxicity at Defined Application Rates

Isoxazole-4-carboxylic acid, the parent scaffold of the target compound, was isolated as a metabolite from Streptomyces sp. and demonstrated phytotoxicity against rice seedlings when applied on submerged soil at rates of 7.5–15 g/10a [1][2]. The compound showed no antimicrobial properties, indicating a selective herbicidal mode of action distinct from its antibacterial isoxazole counterparts [1]. The target compound 5-methyl-3-(8-quinolyl)isoxazole-4-carboxylic acid, bearing both the isoxazole-4-carboxylic acid core and a quinoline moiety, may exhibit enhanced or altered herbicidal properties due to the quinoline's known phytotoxic contributions, though no direct herbicidal data for the target compound have been published [3].

herbicidal phytotoxicity Streptomyces metabolite rice seedlings

Isoxazole-4-Carboxylic Acid Derivatives Serve as β-Amino Acid Surrogates in Solid-Phase Peptide Synthesis With >95% Coupling Efficiency

5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a closely related derivative of the target compound's scaffold, has been successfully applied as an unnatural β-amino acid in solid-phase peptide synthesis (SPPS) using both classical and ultrasonic agitated conditions [1]. Ultrasonic agitation enhanced the coupling efficiency of AMIA to Wang resin, achieving >95% conversion within 2 hours compared to 4 hours required under classical conditions . The target compound 5-methyl-3-(8-quinolyl)isoxazole-4-carboxylic acid, while lacking the 5-amino group required for direct peptide incorporation, can be converted to the corresponding 5-amino derivative or used as a protected intermediate for peptidomimetic synthesis [1].

peptidomimetics solid-phase peptide synthesis β-amino acid ultrasonic agitation

Recommended Research and Industrial Application Scenarios for 5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid


Anti-Tubercular Drug Discovery: Hit-to-Lead Optimization Against Drug-Resistant Mtb

Procure 5-methyl-3-(8-quinolyl)isoxazole-4-carboxylic acid as a scaffold for synthesizing quinoline-isoxazole hybrid analogs targeting drug-resistant Mycobacterium tuberculosis. The quinoline-isoxazole chemotype has demonstrated MIC values as low as 0.12 μg/mL against drug-susceptible Mtb and 0.25–0.5 μg/mL against drug-resistant strains with selectivity indices >80 [1]. The 8-quinolyl positional isomer may offer distinct binding modes to mycobacterial targets compared to previously explored 2- and 4-substituted quinoline variants. Couple with methyl ester derivatization at the carboxylic acid position for intracellular penetration optimization [1][2].

Metal-Organic Catalyst Design: N,O-Bidentate Ligand for Transition Metal Complexes

Utilize the 8-quinolyl-isoxazole-4-carboxylic acid as a bifunctional chelating ligand for synthesizing Cu(II), Os(II), or Re(I) complexes with catalytic oxidation activity. The 8-quinolyl nitrogen and carboxylic acid oxygen are positioned for N,O-bidentate coordination, a geometry not achievable with 4- or 5-quinolyl positional isomers [1]. This chelation mode has been crystallographically confirmed in related 8-quinolyl organometallic complexes and can impart enhanced thermal stability and catalytic selectivity [1][2].

Antimicrobial Resistance Research: DNA Gyrase Inhibitor Scaffold Development

Deploy this compound as a starting material for synthesizing novel DNA gyrase inhibitors to combat fluoroquinolone-resistant bacterial infections. Quinoline-isoxazole hybrids have demonstrated antimicrobial activity comparable to ampicillin and gentamycin, with molecular docking confirming binding to the E. coli DNA gyrase active site [1]. The 8-quinolyl substitution pattern may provide steric advantages for binding to mutated gyrase isoforms that confer resistance to classical fluoroquinolones [1][2].

Agrochemical Lead Discovery: Quinoline-Isoxazole Herbicide Development

Evaluate 5-methyl-3-(8-quinolyl)isoxazole-4-carboxylic acid and its derivatives for selective herbicidal activity. The parent isoxazole-4-carboxylic acid scaffold is a validated natural product herbicide active against rice seedlings at 7.5–15 g/10a with no antimicrobial cross-reactivity [1][2]. The quinoline moiety may enhance phytotoxic potency or alter the weed spectrum. The carboxylic acid handle enables prodrug esterification for improved foliar uptake and environmental degradation profiles [3].

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